molecular formula C9H14N2O2 B15278393 3-Amino-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one

3-Amino-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one

Cat. No.: B15278393
M. Wt: 182.22 g/mol
InChI Key: DZNVFBQXKRPBCZ-UHFFFAOYSA-N
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Description

3-Amino-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one is a heterocyclic compound with a molecular formula of C9H14N2O2 This compound is characterized by the presence of an amino group, a hydroxybutyl side chain, and a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method involves the reaction of 3-hydroxybutanal with an appropriate amine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-Amino-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(3-hydroxypropyl)-1,4-dihydropyridin-4-one
  • 3-Amino-1-(3-hydroxybutyl)-1,2-dihydropyridin-2-one

Uniqueness

3-Amino-1-(3-hydroxybutyl)-1,4-dihydropyridin-4-one is unique due to its specific substitution pattern and the presence of both amino and hydroxy groups

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

3-amino-1-(3-hydroxybutyl)pyridin-4-one

InChI

InChI=1S/C9H14N2O2/c1-7(12)2-4-11-5-3-9(13)8(10)6-11/h3,5-7,12H,2,4,10H2,1H3

InChI Key

DZNVFBQXKRPBCZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=CC(=O)C(=C1)N)O

Origin of Product

United States

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